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molecular formula C7H4ClNO4 B146349 4-Chloro-3-nitrobenzoic acid CAS No. 96-99-1

4-Chloro-3-nitrobenzoic acid

Cat. No. B146349
M. Wt: 201.56 g/mol
InChI Key: DFXQXFGFOLXAPO-UHFFFAOYSA-N
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Patent
US05210266

Procedure details

4-Chloro-3-nitrobenzoic acid (5.0 g) is suspended in xylene (50 ml), and thereto are added triethylamine (2.5 g) and pyrrolidine (2.0 g), and the mixture is refluxed for 2 hours. To the reaction mixture is added 10% aqueous citric acid solution, and the precipitated crystals are separated by filtration, washed with water and dried to give 3-nitro-4-(1-pyrrolidinyl)benzoic acid (5.6 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[CH2:14]([N:16](CC)[CH2:17][CH3:18])[CH3:15].N1CCCC1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1(C)C(C)=CC=CC=1>[N+:11]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:2]=1[N:16]1[CH2:17][CH2:18][CH2:15][CH2:14]1)[C:6]([OH:8])=[O:7])([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 g
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the precipitated crystals are separated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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